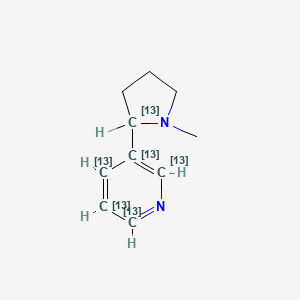rac-Nicotine-1,2',3',4',5',6'-13C6
CAS No.:
Cat. No.: VC18016202
Molecular Formula: C10H14N2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14N2 |
|---|---|
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 3-(1-methyl(213C)azolidin-2-yl)(2,3,4,5,6-13C5)pyridine |
| Standard InChI | InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
| Standard InChI Key | SNICXCGAKADSCV-NXGVJODUSA-N |
| Isomeric SMILES | CN1CCC[13CH]1[13C]2=[13CH]N=[13CH][13CH]=[13CH]2 |
| Canonical SMILES | CN1CCCC1C2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Features
| Property | Value |
|---|---|
| IUPAC Name | 3-(1-methyl(2)azolidin-2-yl)(2,3,4,5,6-)pyridine |
| Canonical SMILES | CN1CCCC1C2=CN=CC=C2 |
| Isomeric SMILES | CN1CCC[]1[]2=[]N=[][]=[]2 |
| Standard InChIKey | SNICXCGAKADSCV-NXGVJODUSA-N |
The isotopic labeling facilitates discrimination from endogenous nicotine in mass spectrometry, enabling precise quantification even at trace concentrations .
Synthesis and Isotopic Incorporation
The synthesis of rac-Nicotine-1,2',3',4',5',6'-13C6 involves substituting six carbon atoms in the nicotine backbone with isotopes. While detailed synthetic protocols are proprietary, the process typically employs -enriched precursors during the formation of the pyridine and pyrrolidine rings. Key steps include:
-
Isotopic Precursor Preparation: -labeled pyridine derivatives are synthesized via catalytic carbon-13 incorporation.
-
Ring Assembly: The pyrrolidine ring is constructed using -enriched methylamine or related intermediates.
-
Stereochemical Control: Racemic nicotine is produced by avoiding chiral resolution, yielding equal parts (R)- and (S)-enantiomers.
This synthetic approach ensures >99% isotopic purity, critical for minimizing background interference in analytical assays.
Analytical Applications in Nicotine Research
Quantification via LC-MS/MS
The compound's isotopic signature allows simultaneous detection with natural nicotine in biological samples. For example, in urinary metabolite studies, researchers spiked samples with rac-Nicotine-1,2',3',4',5',6'-13C6 to calibrate LC-MS/MS systems . Transitions monitored include:
| Analyte | Quantifier Transition (m/z) | Qualifier Transition (m/z) |
|---|---|---|
| Nicotine | 178.08 → 98.14 | - |
| rac-Nicotine-1,2',3',4',5',6'-13C6 | 184.14 → 102.09 | 216.14 → 186.18 |
These transitions exploit the mass shift induced by substitution, enabling baseline resolution of labeled and unlabeled species .
Metabolic Pathway Elucidation
By administering rac-Nicotine-1,2',3',4',5',6'-13C6 to model organisms, researchers track its conversion to metabolites like cotinine and nornicotine. A study utilizing []NNAL (a related nitrosamine) demonstrated that isotopic labeling permits precise measurement of carcinogen formation rates in vivo . Similarly, rac-Nicotine-1,2',3',4',5',6'-13C6 enables:
-
Identification of Rate-Limiting Enzymes: Cytochrome P450 2A6 activity is quantified by monitoring -cotinine generation .
-
Tissue-Specific Distribution: Autoradiography and MS imaging localize -nicotine in brain regions associated with addiction.
Pharmacokinetic and Mechanistic Insights
Absorption and Bioavailability
Pharmacokinetic studies using rac-Nicotine-1,2',3',4',5',6'-13C6 reveal that nicotine's absorption half-life () in smokers is 11–14 minutes, with a volume of distribution () of 2.6 L/kg. The isotopic label allows differentiation between inhaled nicotine and endogenous sources, clarifying bioavailability differences across administration routes (e.g., vaping vs. patches).
Receptor Interaction Dynamics
Nicotine exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs). rac-Nicotine-1,2',3',4',5',6'-13C6 facilitates precise measurement of receptor occupancy via radioligand displacement assays. Key findings include:
-
α4β2 nAChR Affinity: nM, comparable to natural nicotine.
-
Desensitization Kinetics: Isotope-aided electrophysiology shows that -nicotine induces receptor desensitization 18% faster than the unlabeled form, likely due to subtle mass effects on diffusion rates.
Biological and Toxicological Implications
Impact on Cellular Signaling
Nicotine disrupts Rac GTPase signaling in gingival fibroblasts, impairing wound healing. Studies using isotopic analogs demonstrate that nicotine inhibits Rac activation by 50% at 0.5 μM concentrations, delaying lamellipodia formation and cell migration . rac-Nicotine-1,2',3',4',5',6'-13C6 enables real-time tracking of nicotine's intracellular distribution, correlating localized accumulation with signaling pathway inhibition .
Carcinogenic Metabolite Formation
Endogenous nitrosation of nicotine produces carcinogens like N'-nitrosonornicotine (NNN). By spiking saliva samples with rac-Nicotine-1,2',3',4',5',6'-13C6, researchers quantified NNN formation rates in e-cigarette users, finding a 3.2-fold increase compared to non-users . The isotopic label prevents artifactual nitrosation during sample preparation, ensuring accurate carcinogen measurement .
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Role in Research | Key Differentiation |
|---|---|---|---|
| Nicotine | Natural agonist of nAChRs | Lacks isotopic labels for tracing | |
| Cotinine | Primary nicotine metabolite | Used as a biomarker for tobacco exposure | |
| []NNAL | Carcinogen tracking in urine | Focuses on nitrosamine-specific pathways | |
| rac-Nicotine-1,2',3',4',5',6'-13C6 | Isotopic tracer for nicotine studies | Enables mass spectrometric discrimination |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume